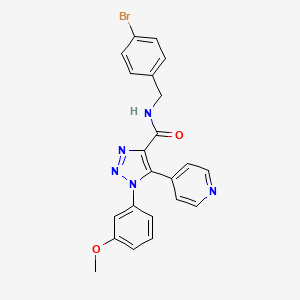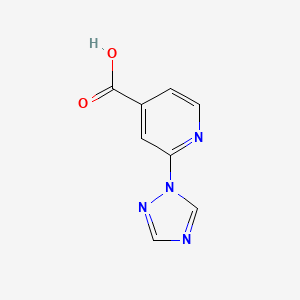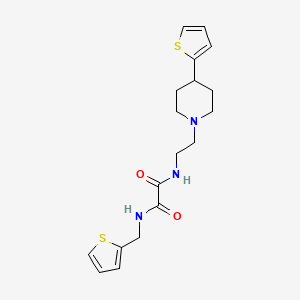![molecular formula C22H21N5O3S2 B2509371 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide CAS No. 847191-62-2](/img/structure/B2509371.png)
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide" is a complex molecule that likely contains a pyrimidine core structure, which is a common feature in many biologically active compounds. The molecule includes various functional groups such as sulfanyl, acetamide, and thiophene, which could contribute to its chemical behavior and potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, as described in the provided papers, involves the alkylation of thiouracils, which suggests that a similar approach could be used for the synthesis of the compound . Specifically, the alkylation process takes place at the sulfur atom, indicating that the sulfanyl group in the target compound could be introduced through a similar reaction. The synthesis of such compounds is often carried out in solvents like DMF, which could also be applicable for the synthesis of the compound under analysis .
Molecular Structure Analysis
The molecular structure of related compounds features a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is a significant aspect of the molecular structure as it can influence the overall shape and reactivity of the molecule. The pyrimidine ring's inclination to the benzene ring in the related structures is also noteworthy, as it could affect the electronic distribution and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involving related compounds, such as the anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives, suggest that the compound may also exhibit biological activity. The presence of various substituents on the pyrimidine ring can significantly alter the compound's reactivity and interaction with biological molecules. The virus-inhibiting properties of the related compounds indicate that the compound under analysis could potentially be explored for similar biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound "2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide" are not detailed in the provided papers, the properties of related compounds can provide some insights. The solubility, melting point, and stability of the compound could be influenced by the presence of the acetamide group and the overall molecular conformation. The intramolecular hydrogen bonding observed in related structures could also impact the compound's solubility and crystalline properties .
科学的研究の応用
Crystallography and Molecular Structure
Studies have focused on understanding the crystal structures and molecular conformations of related compounds. For example, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has revealed insights into the molecular folding and intramolecular hydrogen bonding stabilizing the folded conformation of these compounds, which could be relevant for understanding the structural properties of the subject compound (S. Subasri et al., 2016; S. Subasri et al., 2017).
Radiochemistry and Imaging
The compound's analogs have been explored for their potential in radiochemistry and imaging. For instance, DPA-714 and its derivatives, related to the compound , have been studied for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), demonstrating the utility of such compounds in biomedical imaging (F. Dollé et al., 2008).
Anticonvulsant Activity
Research on thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has revealed their potential as anticonvulsants. This suggests that similar compounds might possess neuroprotective or neuromodulatory effects, highlighting a possible application in neurological disorders (H. Severina et al., 2020).
Antimicrobial Activity
The antimicrobial activity of pyrimidine-triazole derivatives synthesized from molecules related to the subject compound has been investigated against selected bacterial and fungal strains, providing a basis for the development of new antimicrobial agents (J.J. Majithiya et al., 2022).
Anti-Inflammatory and Analgesic Agents
Novel derivatives synthesized from visnaginone and khellinone, related to the compound , have shown promising anti-inflammatory and analgesic activities. These studies suggest potential therapeutic applications in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Antifolate Inhibitors of Thymidylate Synthase
Research into the synthesis of novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase highlights the compound's relevance in developing antitumor and antibacterial agents, pointing towards its utility in cancer and infection control (A. Gangjee et al., 1996).
将来の方向性
特性
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-12-7-8-13(2)14(10-12)23-16(28)11-32-20-17-19(26(3)22(30)27(4)21(17)29)24-18(25-20)15-6-5-9-31-15/h5-10H,11H2,1-4H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYUWMHVDTWMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2509293.png)
![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)
![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)


![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)


![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)